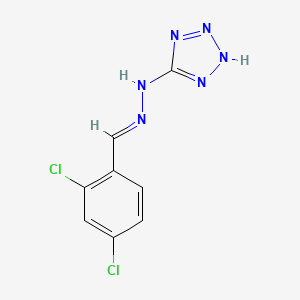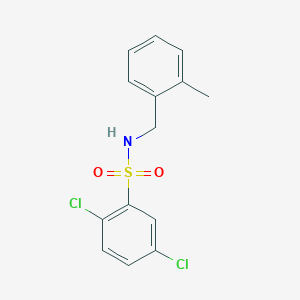
2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of 2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone is not fully understood. However, studies have suggested that this compound may exert its anti-tumor and anti-inflammatory effects through the inhibition of various signaling pathways, such as the NF-κB and MAPK pathways. Additionally, 2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone has been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce bacterial growth. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone in lab experiments is its relative ease of synthesis. Additionally, this compound has shown promising results in various applications, making it a potential candidate for further study. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone. One potential direction is the investigation of its use as an anti-cancer agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand its potential as an antimicrobial agent and its use in the synthesis of MOFs. Finally, the development of more efficient and cost-effective synthesis methods for this compound may also be an area of future research.
In conclusion, 2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has shown promising results in various scientific applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in various fields.
合成法
2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone is synthesized through a reaction between 2,4-dichlorobenzaldehyde and 1H-tetrazol-5-ylhydrazine. The reaction is carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
科学的研究の応用
2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit anti-tumor and anti-inflammatory properties. It has also been studied for its potential use as an antimicrobial agent. In the field of materials science, 2,4-dichlorobenzaldehyde 1H-tetrazol-5-ylhydrazone has been investigated for its use in the synthesis of metal-organic frameworks (MOFs) and as a building block for the construction of porous materials.
特性
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N6/c9-6-2-1-5(7(10)3-6)4-11-12-8-13-15-16-14-8/h1-4H,(H2,12,13,14,15,16)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLKEBROGQKJAX-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1H-tetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)



![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)
![N'-{[(4-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5805305.png)
![5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5805309.png)

![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)
amino]methyl}phenol](/img/structure/B5805331.png)

![5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5805368.png)

![1-(2-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5805373.png)